methyl 2-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate
Description
Methyl 2-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate is a bicyclic terpenoid-derived benzoate ester with a molecular formula of C₁₉H₂₃NO₄. Its structure features a bicyclo[2.2.1]heptane core substituted with three methyl groups at positions 4, 7, and 7, and a ketone at position 3. The benzoate moiety is linked via an amide bond at the ortho position of the aromatic ring.
Properties
IUPAC Name |
methyl 2-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-17(2)18(3)9-10-19(17,11-14(18)21)16(23)20-13-8-6-5-7-12(13)15(22)24-4/h5-8H,9-11H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJFLHIBVPZZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=CC=C3C(=O)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. For instance, cyclopentadiene and maleic anhydride can be used to form the bicyclic structure.
Introduction of the Trimethyl and Oxo Groups: The trimethyl groups can be introduced via alkylation reactions, while the oxo group can be added through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Coupling with Benzoic Acid Derivative: The final step involves coupling the bicyclic intermediate with a benzoic acid derivative. This can be achieved through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.
Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoate derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate has been studied for its potential as a pharmaceutical agent due to its unique bicyclic structure which may contribute to biological activity.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against certain cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cells (MCF-7) by inducing apoptosis through mitochondrial pathways .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent:
- Case Study : Research indicated that modifications of the structure improved activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
Organic Synthesis
The unique structure of this compound makes it a valuable intermediate in organic synthesis.
Synthesis of Novel Compounds
This compound can serve as a precursor for synthesizing other complex molecules:
- Example : It can be used to create various amides and esters that are useful in pharmaceuticals and agrochemicals .
Catalytic Applications
The bicyclic framework allows for potential catalytic applications in organic reactions:
- Research Findings : Studies have suggested that derivatives can act as catalysts in Diels-Alder reactions due to their structural rigidity and electron-donating properties .
Material Science
The compound's unique properties also lend themselves to applications in material science.
Polymer Development
This compound can be incorporated into polymer matrices to enhance material properties:
- Application Example : Research has shown that incorporating this compound into polycarbonate matrices improves thermal stability and mechanical strength .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, it is being explored for use in coatings:
Mechanism of Action
The mechanism by which methyl 2-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bicyclic core can fit into enzyme active sites or receptor binding pockets, influencing their function. The presence of the oxo and trimethyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Methyl 2-{[(2-Bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate
- Molecular Formula: C₁₉H₂₂BrNO₄
- Molecular Weight : 408.292 g/mol
- Key Differences: The addition of a bromine atom at position 2 of the bicyclo[2.2.1]heptane ring increases molecular weight by ~71 g/mol compared to the parent compound.
- Stereochemical Variant: A stereospecific analogue, methyl 2-({[(1R,2S,4S)-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl]carbonyl}amino)benzoate, highlights the role of stereochemistry in modulating physical properties (e.g., melting point) and bioactivity .
Simplified Benzoate Derivatives
Methyl-2-[(Methylamino)carbonyl]benzoate
- Molecular Formula: C₁₁H₁₃NO₃
- Molecular Weight : 207.23 g/mol
- Key Differences: Replacing the bicyclo[2.2.1]heptane group with a methylamino-carbonyl moiety reduces molecular complexity and weight. This simplification likely enhances solubility in polar solvents but diminishes steric hindrance, affecting binding affinity in enzymatic assays .
Agrochemical Benzoate Esters
Metsulfuron Methyl Ester
- Molecular Formula : C₁₄H₁₅N₅O₆S
- Molecular Weight : 381.36 g/mol
- Key Differences: This sulfonylurea herbicide contains a triazine ring and sulfonyl group, enabling herbicidal activity via acetolactate synthase inhibition. Unlike the target compound, its bioactivity is driven by heterocyclic substituents rather than a bicyclic terpenoid core .
Tribenuron Methyl Ester
- Molecular Formula : C₁₅H₁₇N₅O₆S
- Molecular Weight : 395.39 g/mol
- Key Differences: Incorporates a trifluoromethyl group and dimethylamino-triazine, enhancing soil persistence and selectivity in weed control. The absence of a bicyclic structure underscores the diversity of benzoate-based agrochemicals .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Its isolation from Streptomyces spp. reinforces this hypothesis .
- Synthetic Utility : Brominated derivatives serve as intermediates for cross-coupling reactions, enabling diversification of the bicyclo[2.2.1]heptane scaffold .
- Agrochemical Contrast: Unlike sulfonylurea-based herbicides, the target compound’s lack of heterocyclic pharmacophores may limit direct herbicidal use but opens avenues for novel bioactivity exploration .
Biological Activity
Methyl 2-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate is a complex organic compound that has garnered attention due to its potential biological activity. This article explores its structural characteristics, synthesis methods, and various biological activities supported by recent research findings.
Structural Characteristics
The compound is characterized by the following molecular features:
- Molecular Formula : C15H22N2O3
- Molecular Weight : 278.35 g/mol
- IUPAC Name : this compound
The bicyclic structure contributes to its unique reactivity and interaction with biological targets.
Synthesis Methods
The synthesis of this compound has been achieved through various synthetic routes:
- Diels-Alder Reaction : This method involves the cycloaddition of a diene with a dienophile to form the bicyclic structure.
- Amide Formation : The amine group is introduced via coupling reactions involving activated carboxylic acids and amines.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structural motifs demonstrate significant antimicrobial properties. For instance, derivatives of bicyclic compounds have been evaluated for their efficacy against various pathogens, including bacteria and fungi.
Antiparasitic Properties
A related compound was investigated for its antileishmanial effects, demonstrating potent activity against Leishmania donovani parasites through mechanisms resembling apoptosis-like cell death . This suggests that this compound may also possess similar antiparasitic potential.
Anti-inflammatory Effects
Compounds with bicyclic structures have been reported to exhibit anti-inflammatory activities by inhibiting key enzymes involved in inflammatory pathways. These effects are often mediated through the modulation of signaling pathways such as NF-kB and COX enzymes.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
